N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluorobenzamide, commonly known as ML323, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in treating various diseases. ML323 has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth .
Mode of Action
This inhibition could lead to changes in the cell cycle, potentially slowing or stopping cell division .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle pathway . This can lead to downstream effects such as cell cycle arrest, which can prevent the proliferation of cells .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2 . This could result in cell cycle arrest, potentially leading to apoptosis or programmed cell death .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Vorteile Und Einschränkungen Für Laborexperimente
ML323 has several advantages and limitations for lab experiments. Its advantages include its potency, specificity, and low toxicity. Its limitations include its solubility, stability, and selectivity. ML323 is highly insoluble in water, making it difficult to use in aqueous solutions. It is also unstable in the presence of light and air, requiring special storage conditions. Finally, ML323 has been shown to have some off-target effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of ML323. One direction is to further optimize its pharmacokinetic properties, such as its solubility and stability, to make it more suitable for clinical use. Another direction is to study its potential applications in treating other diseases, such as viral infections and autoimmune diseases. Finally, further studies are needed to better understand its mechanism of action and its off-target effects, which may lead to the development of more potent and selective inhibitors.
Synthesemethoden
The synthesis of ML323 involves several steps. The first step involves the reaction of 2-methoxybenzaldehyde with 2-aminobenzenesulfonic acid to form 2-(2-methoxyphenylsulfonamido)benzaldehyde. The second step involves the reaction of the resulting compound with 3-fluorobenzoyl chloride to form 2-(2-methoxyphenylsulfonamido)-N-(3-fluorobenzoyl)benzamide. The final step involves the reaction of the resulting compound with thionyl chloride and 1,1-dioxideisothiazolidine-2-thione to form ML323.
Wissenschaftliche Forschungsanwendungen
ML323 has been studied extensively for its potential applications in treating various diseases. It has been shown to be a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. ML323 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. It has also been studied for its potential applications in treating infectious diseases, such as tuberculosis and leishmaniasis.
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-16-7-6-14(20-8-3-9-25(20,22)23)11-15(16)19-17(21)12-4-2-5-13(18)10-12/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSBOKKLZHLWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.